Cinnamyl valerate

Volatility Flavor release Fragrance tenacity

Cinnamyl valerate (CAS 10482-65-2) is a specialty ester engineered for superior tenacity and thermal stability. Its high boiling point (328.8°C) and low vapor pressure ensure sustained release of its signature balsamic, cherry, and pineapple notes, making it an essential fixative for fine fragrances and a resilient flavor agent for high-heat processing. Unlike more volatile cinnamyl esters, this compound delivers long-lasting performance that prevents formulation collapse. Procure with confidence for robust, durable scent and taste profiles.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 10482-65-2
Cat. No. B077708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl valerate
CAS10482-65-2
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC=CC1=CC=CC=C1
InChIInChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3
InChIKeyFLSKWIBFXUNBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Valerate (CAS 10482-65-2): Core Physical and Sensory Attributes for Flavor & Fragrance Sourcing


Cinnamyl valerate (CAS 10482-65-2), also known as pentanoic acid 3-phenyl-2-propenyl ester, is an organic compound belonging to the cinnamyl ester class. With a molecular formula of C14H18O2 and a molecular weight of 218.29 g/mol, this ester is characterized by its high boiling point of 328.0–329.0 °C at 760 mmHg, a low vapor pressure of 0.000180 mmHg at 25.00 °C (estimated), and a calculated LogP of approximately 3.6–4.0 [1][2][3]. It is primarily utilized within the flavor and fragrance industries, where it contributes a balsamic, fruity, and sweet aroma profile with cherry, melon, and pineapple undertones, making it a valuable component in specialized flavor compositions such as artificial strawberry and in various fragrance formulations [4]. Regulatory information is available via EINECS 233-987-3 and FEMA 2302 [5].

Cinnamyl Valerate vs. Analogs: Why Simple Replacement Disrupts Flavor and Fragrance Performance


Direct substitution of cinnamyl valerate with other cinnamyl esters (e.g., cinnamyl acetate, cinnamyl isovalerate) or valerates (e.g., benzyl valerate) is not feasible without significant alterations to product performance. This is due to quantifiable differences in key physicochemical and organoleptic properties. For instance, the higher boiling point and lower vapor pressure of cinnamyl valerate [1] directly impact its tenacity and release profile in fragrance applications compared to more volatile analogs like cinnamyl acetate (boiling point 265 °C) . Furthermore, its distinct odor profile—described as balsamic and fruity with specific cherry and pineapple notes [2]—differs markedly from the sweet, spicy, melon, and green apple character of its closest structural analog, cinnamyl isovalerate [3]. Even within the valerate class, benzyl valerate presents a musky, animal-like odor at a lower boiling point (250–269 °C) [4]. These disparities mean that substituting one ester for another requires complete reformulation to compensate for changes in volatility, substantivity, and olfactory character, as evidenced by their distinct usage ratios in proprietary formulas [5].

Cinnamyl Valerate Procurement Evidence: Quantitative Differentiation from Key Analogs


Boiling Point and Volatility: Cinnamyl Valerate vs. Cinnamyl Acetate

Cinnamyl valerate exhibits significantly lower volatility compared to the shorter-chain cinnamyl acetate. The boiling point of cinnamyl valerate (328.8 °C) is 63.8 °C higher than that of cinnamyl acetate (265 °C), and its vapor pressure is estimated to be 0.000180 mmHg at 25 °C, compared to 16 Pa (approx. 0.12 mmHg) for cinnamyl acetate at 20 °C [1]. This indicates cinnamyl valerate will evaporate far more slowly, providing greater longevity and a more subtle release profile in applications requiring sustained fragrance or flavor.

Volatility Flavor release Fragrance tenacity

Vapor Pressure and Tenacity: Cinnamyl Valerate vs. Benzyl Valerate

Cinnamyl valerate demonstrates substantially higher substantivity than benzyl valerate, a close structural analog within the valerate ester class. The estimated vapor pressure of cinnamyl valerate is 0.000180 mmHg at 25.00 °C, whereas benzyl valerate's vapor pressure is estimated at 0.00859 mm Hg at 25 °C [1][2]. This represents a nearly 48-fold higher vapor pressure for benzyl valerate, indicating it will evaporate much more rapidly. Additionally, cinnamyl valerate's boiling point (328.8 °C) is significantly higher than that of benzyl valerate (250–269 °C) [3].

Substantivity Fragrance fixation Evaporation rate

Organoleptic Profile: Cinnamyl Valerate vs. Cinnamyl Isovalerate

Cinnamyl valerate and its isomer, cinnamyl isovalerate, possess distinctly different odor and taste profiles that preclude simple substitution. Cinnamyl valerate is characterized by a sweet, balsamic, and fruity aroma with notes of cherry, melon, and pineapple [1]. In contrast, cinnamyl isovalerate is described as having a sweet, spice, melon, cherry, and green apple odor, with a taste that is fruity, apple, and cherry-like [2]. While both are fruity, the specific note differences (e.g., balsamic/pineapple for valerate vs. spice/green apple for isovalerate) are critical for precise flavor and fragrance recreation.

Flavor profile Odor character Sensory analysis

Application Usage Levels: Cinnamyl Valerate in Flavor Formulations

Cinnamyl valerate is used at quantifiably different levels in flavor compositions compared to other cinnamyl esters. In a proprietary flavor formula, cinnamyl valerate is used at a concentration of 2.00 parts, while cinnamyl isovalerate (as FEMA 2302) is used at a recommended level of 1–30 mg/kg in finished food products [1][2]. This difference in usage, ranging from parts in a flavor base to ppm in the final food, underscores their distinct potencies and sensory impacts. Furthermore, cinnamyl valerate's high boiling point (328.8 °C) makes it suitable for applications involving thermal processing, where more volatile esters would be lost [3].

Flavor formulation Usage concentration Proprietary recipes

Cinnamyl Valerate: Optimal Application Scenarios for Scientific and Industrial Use


Fragrance Fixative and Base Note in Perfumery

Due to its high boiling point (328.8 °C) and extremely low vapor pressure (0.000180 mmHg at 25 °C), cinnamyl valerate is ideally suited as a fixative or base note in fine fragrances and functional perfumery [1]. Its low volatility ensures a slow, sustained release of its balsamic, fruity aroma, extending the longevity of the fragrance composition. This is in stark contrast to more volatile cinnamyl esters like cinnamyl acetate (BP 265 °C), which evaporate quickly and provide top note impact . Formulators seeking to anchor fruity and balsamic accords should prioritize this compound.

Specialty Flavor Component for Thermal Processed Foods

Cinnamyl valerate's high thermal stability, evidenced by its high boiling point (328.8 °C), makes it a valuable flavoring agent for products that undergo baking, extrusion, or other high-temperature processes [2]. Its characteristic sweet, fruity, and balsamic notes with hints of cherry and pineapple can be retained through processing where more volatile flavor compounds (e.g., cinnamyl acetate with a BP of 265 °C) would be lost . Its use in proprietary flavor formulas, such as at 2.00 parts in a flavor base, demonstrates its role in creating complex fruit flavors, particularly for artificial strawberry and other berry applications [3].

Comparative Olfactory and Taste Receptor Research

For scientific investigations into structure-odor relationships (SOR) and olfactory receptor activation, cinnamyl valerate serves as a key compound to study the effects of ester chain length on sensory perception. Researchers can compare its odor profile (balsamic, fruity, cherry, melon, pineapple) and potency with those of its direct structural analogs: cinnamyl isovalerate (sweet, spice, melon, green apple) [4] and cinnamyl acetate (sweet, floral, balsam, cinnamon) . These quantifiable differences in sensory descriptors, coupled with the distinct physicochemical properties (e.g., LogP and vapor pressure), provide a robust framework for probing the molecular basis of odor perception.

Calibration Standard for High-Boiling Point Analysis

Given its well-defined physicochemical properties—including a precise boiling point range of 328.0–329.0 °C and a vapor pressure of 0.000180 mmHg at 25.00 °C [5][6]—cinnamyl valerate can serve as a reference standard for gas chromatography (GC) and other analytical techniques requiring high-temperature methods. Its use as a calibration marker can help ensure accurate quantification of similarly high-boiling flavor and fragrance compounds in complex mixtures, particularly in quality control settings where thermal stability and accurate retention time prediction are essential.

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